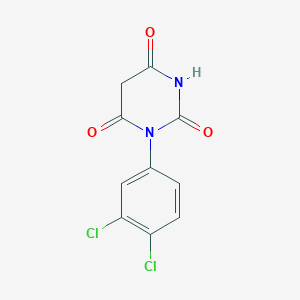
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione, commonly known as 3,4-dichlorophenyl diazinone (DCD), is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of around 103 °C. DCD is a versatile compound that has been used in studies of various biochemical and physiological processes. It has been used in the synthesis of various drugs and has been studied for its potential pharmacological effects.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs and has been studied for its potential pharmacological effects. It has also been used in studies of various biochemical and physiological processes, such as the regulation of gene expression and protein synthesis. Additionally, 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been used in the synthesis of various other compounds, such as polymers and dyes.
Mechanism of Action
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase enzymes. Additionally, it has been suggested that 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione may act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. Additionally, 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been shown to have a variety of effects on gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
The main advantages of using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments are that it is relatively inexpensive and easy to obtain, and that it has a wide range of applications. However, there are some limitations to using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments. It is not very soluble in water, and it has a relatively low melting point, which can make it difficult to work with. Additionally, the exact mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not yet fully understood, which can make interpreting the results of experiments using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione more difficult.
Future Directions
Further research into the potential applications of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to fully understand its potential pharmacological effects and its mechanism of action. Additionally, further research into the biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to better understand its potential uses in various scientific research applications. Additionally, further research into the synthesis of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to develop more efficient and cost-effective methods of synthesis. Finally, further research into the advantages and limitations of using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments is needed to ensure that it is used in the most effective and safe manner.
Synthesis Methods
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione can be synthesized by a variety of methods, including the reaction of 3,4-dichlorophenol with sodium nitrite in the presence of sulfuric acid, the reaction of 3,4-dichlorophenol with sodium azide in the presence of sulfuric acid, and the reaction of 3,4-dichlorophenol with potassium hydroxide in the presence of sulfuric acid. All of these reactions require careful control of the reaction conditions to ensure the desired product is obtained.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKZPLPRPCPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2622447.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)
![1-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622451.png)

![(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2622455.png)


![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2622462.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![5-methyl-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2622465.png)